1-Ethyl-5-isobutylpiperazin-2-one
Description
1-Ethyl-5-isobutylpiperazin-2-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-ethyl-5-(2-methylpropyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-12-7-9(5-8(2)3)11-6-10(12)13/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNMKFGSRIZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-5-isobutylpiperazin-2-one typically involves the reaction of piperazine with ethyl and isobutyl substituents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Alkylation Reactions: Piperazine is alkylated with ethyl and isobutyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization Reactions: The intermediate products undergo cyclization to form the piperazine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-Ethyl-5-isobutylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-isobutylpiperazin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-isobutylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-5-isobutylpiperazin-2-one can be compared with other similar piperazine derivatives, such as:
1-Ethylpiperazine: Lacks the isobutyl substituent, leading to different biological activities and properties.
1-Isobutylpiperazine: Lacks the ethyl substituent, resulting in distinct chemical and biological characteristics.
1-Methyl-4-phenylpiperazine: Contains different substituents, leading to unique properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-Ethyl-5-isobutylpiperazin-2-one, a chiral compound belonging to the class of piperazinones, has garnered attention in medicinal chemistry due to its potential therapeutic applications. With the molecular formula , this compound features a piperazine ring substituted with ethyl and isobutyl groups, which significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it may disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria.
- Antiviral Effects : Preliminary research suggests antiviral properties, potentially through the inhibition of viral replication or interference with viral entry into host cells.
- Anticancer Activity : Investigations into the compound's anticancer effects have revealed its ability to induce apoptosis in cancer cell lines. The mechanism may involve modulation of cell cycle progression and inhibition of tumor growth.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and survival.
- Enzyme Modulation : It could act as an inhibitor or activator of enzymes involved in metabolic processes, which can lead to altered cellular responses.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell proliferation.
- Mechanistic Insights : Further research involving flow cytometry indicated that treatment with this compound led to an increase in apoptotic cells, suggesting that the compound activates apoptotic pathways in cancer cells.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-4-(isobutyl)piperazine | Piperazine ring with a methyl group | Different pharmacological profiles |
| 1-Ethyl-4-(hydroxymethyl)piperazine | Hydroxymethyl at the 4-position | Potentially different biological activity |
| 3-Isopropylpiperazin-2-one | Isopropyl at the 3-position | Variation in steric hindrance affecting activity |
| 1-(3-Chloropropyl)piperazine | Chloropropyl substituent | Different reactivity due to electronegative chlorine |
The structural uniqueness of this compound allows for distinct interactions within biological systems compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
